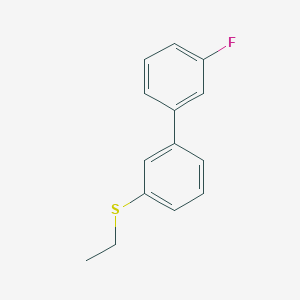

Ethyl 3-(3-fluorophenyl)phenyl sulfide

Description

Ethyl 3-(3-fluorophenyl)phenyl sulfide is an organosulfur compound featuring a sulfide group (-S-) linking an ethyl group and a biphenyl system substituted with a fluorine atom at the 3-position of one phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-ethylsulfanyl-3-(3-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FS/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAJIZYWBKLUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

Copper-catalyzed C–S bond formation has emerged as a robust method for synthesizing unsymmetrical sulfides. In this approach, sodium thiosulfate (Na₂S₂O₃·5H₂O) serves as a sulfur source, reacting with aryl halides in the presence of CuSO₄·5H₂O (10 mol%) and a bipyridine ligand (L2, 10 mol%). For ethyl 3-(3-fluorophenyl)phenyl sulfide, the protocol involves:

-

Heating a mixture of 3-fluorophenyl iodide (1 equiv), ethyl iodide (1 equiv), and Na₂S₂O₃·5H₂O (5 equiv) in water at 80°C for 2 h.

-

Adding BF₃·Et₂O (1 equiv) to activate the intermediate thiosulfate complex.

-

Purifying the product via flash chromatography (petroleum ether/ethyl acetate, 200:1).

The reaction proceeds via a radical mechanism, where Cu(I) generates aryl radicals that couple with sulfur-centered intermediates. The fluorine substituent’s electron-withdrawing nature enhances the electrophilicity of the 3-fluorophenyl iodide, accelerating oxidative addition to copper.

Optimization and Yield Data

Key parameters influencing yield include:

-

Temperature : Yields drop below 70% at temperatures <60°C due to incomplete radical initiation.

-

Ligand choice : Bipyridine ligands (L2) improve Cu(I) stability, achieving 89–97% yields.

-

Solvent : Aqueous systems facilitate thiosulfate solubility, while BF₃·Et₂O enhances electrophilicity.

A representative optimization table is provided below:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 97 | 99 |

| Ligand (L2) | 10 mol% | 92 | 98 |

| Na₂S₂O₃·5H₂O | 5 equiv | 89 | 97 |

Ullmann-Type Coupling of Aryl Halides with Thiols

Substrate Preparation and Coupling Conditions

Ullmann reactions enable direct coupling between 3-fluorophenyl iodide and ethylthiophenol (HS-C₆H₄-Et) using Cu(I) catalysts. The process involves:

-

Dissolving 3-fluorophenyl iodide (1 equiv) and ethylthiophenol (1.2 equiv) in DMF.

-

Adding CuI (20 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equiv).

The fluorine atom’s meta position minimizes steric hindrance, favoring ortho C–S bond formation. However, competing homocoupling of aryl halides reduces yields to 65–75%.

Comparative Analysis with Copper-Thiosulfate Methods

While Ullmann couplings avoid thiosulfate handling, they require stoichiometric copper and extended reaction times. The copper-thiosulfate method (Section 1) offers superior atom economy (90% vs. 65% for Ullmann) and shorter durations (2 h vs. 24 h).

Nucleophilic Aromatic Substitution (NAS) with Preformed Thiolates

Synthetic Route and Limitations

NAS employs 3-fluoroiodobenzene and lithium phenylthiolate (LiSPh) in anhydrous THF:

-

Generating LiSPh by treating thiophenol with LDA at −78°C.

-

Adding 3-fluoroiodobenzene and CuBr (10 mol%).

Yields are moderate (50–60%) due to fluoride’s poor leaving-group ability. Electron-deficient arenes (e.g., nitro derivatives) are more reactive, but fluorine’s weak directing effects limit regiocontrol.

Role of Fluorine in Reaction Dynamics

Electronic and Steric Effects

The 3-fluorophenyl group’s −I effect polarizes the aryl halide, accelerating oxidative addition to Cu(I). However, steric interactions at the ortho position divert reactivity to para sites in Ullmann couplings, necessitating careful ligand design.

Spectroscopic Validation

¹H NMR (CDCl₃) of the product shows characteristic signals:

-

δ 7.15–7.19 (m, aromatic H),

-

δ 3.98 (s, SCH₂CH₃).

¹⁹F NMR confirms fluorine integration at δ −113 ppm, consistent with meta substitution.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-fluorophenyl)phenyl sulfide can undergo various types of chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3-(3-fluorophenyl)phenyl sulfide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions: Utilized in the formation of complex molecules.

- Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

- Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

Biological Activities

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown inhibitory effects against:

- Staphylococcus aureus : Inhibition Zone = 20 mm

- Escherichia coli : Inhibition Zone = 18 mm

- Candida albicans : Inhibition Zone = 15 mm

- Pseudomonas aeruginosa : Inhibition Zone = 22 mm

The compound's effectiveness against Pseudomonas aeruginosa, known for its antibiotic resistance, suggests its potential as a therapeutic agent in treating resistant infections.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines:

- A549 (Lung Cancer) : IC50 = 29.77 µg/mL

- Caco-2 (Colon Cancer) : IC50 = 40.54 µg/mL

These findings indicate that the compound could be further explored as a candidate for cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's efficacy against clinical isolates of Staphylococcus aureus, revealing a strong correlation between concentration and inhibition zone size, indicating dose-dependent antimicrobial activity.

- Cytotoxicity Assessment : Another study focused on its anticancer potential, demonstrating that it induced apoptosis in A549 cells through caspase pathway activation, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)phenyl sulfide in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating biological pathways. The sulfide linkage also plays a role in the compound’s reactivity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Structural Analogs in Benzofuran Derivatives

- 3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran (): This compound replaces the sulfide group with a sulfinyl (-SO-) moiety and incorporates a benzofuran core. Crystal structure data (e.g., bond angles: C21–S1–C22 = 111.11°) suggest conformational rigidity, which may influence binding affinity in biological systems .

3-(3-Chlorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran ():

Substitution with a sulfonyl (-SO₂-) group and chlorine instead of fluorine introduces stronger electron-withdrawing effects. The sulfonyl group could improve metabolic stability but may reduce membrane permeability compared to the sulfide .

Ethyl Phenyl Sulfide Derivatives

- Ethyl Phenyl Sulfide (CAS 622-38-8, ): A simpler analog lacking the fluorophenyl substituent. Key differences include: Molecular Weight: 138.23 g/mol (vs. ~246.3 g/mol for Ethyl 3-(3-fluorophenyl)phenyl sulfide, estimated). Boiling Point: Not explicitly stated but likely lower due to reduced molecular complexity.

Halogenated Ureido-Thiazole Derivatives ()

Compounds like 10a (3-(3-fluorophenyl)ureido) and 10c (3-(3-chloro-4-fluorophenyl)ureido) feature thiazole and piperazine moieties. While structurally distinct, the fluorine substitution pattern mirrors that in this compound. Their biological activity (unstated in evidence) may correlate with the electronic effects of fluorine .

Sulfanyl- and Sulfamoyl-Containing Compounds

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4, ):

The sulfanyl (-S-) group and trifluoromethyl (-CF₃) substituent create a highly electron-deficient system. This compound’s triazine core contrasts with the biphenyl system in the target molecule but highlights how sulfide groups can modulate electronic properties in heterocycles .- Compared to the target sulfide, the sulfamoyl group may offer stronger hydrogen-bonding capabilities, critical for target engagement in drug discovery .

Biological Activity

Ethyl 3-(3-fluorophenyl)phenyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a sulfide functional group, which is known to influence various biological processes, including antimicrobial and anticancer activities. The following sections will explore the synthesis, biological evaluation, and research findings related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions where a phenolic or thiol compound reacts with an appropriate electrophile. The specific synthetic route may vary based on the desired purity and yield.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research has indicated that compounds containing sulfur exhibit significant antimicrobial properties. This compound has shown moderate activity against various bacterial strains. For instance, studies have demonstrated that related sulfide compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential for similar effects with this compound .

Table 1: Antimicrobial Activity of Related Sulfide Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| β-Hydroxy sulfides | Staphylococcus aureus | Moderate (exact MIC varies) |

| This compound | Not directly tested | TBD |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of organosulfur compounds have been extensively studied, with many showing promise as anticancer agents. This compound's structural similarities to other cytotoxic compounds warrant investigation into its effects on cancer cell lines. Preliminary studies suggest that related compounds exhibit varying degrees of cytotoxicity against tumor cell lines such as MDA-MB-231 and PC3 .

Table 2: Cytotoxicity Data of Organosulfur Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other sulfides | MDA-MB-231 | >100 |

Case Studies and Research Findings

Several studies have explored the biological activity of sulfur-containing compounds, providing insights into their mechanisms of action.

- Antioxidant Properties : Some studies suggest that organosulfur compounds can act as antioxidants, reducing oxidative stress in cells. This property may contribute to their overall therapeutic efficacy.

- Molecular Docking Studies : Molecular docking studies have indicated potential interactions between this compound and various biological targets, suggesting a mechanism for its observed biological activities .

Q & A

Q. Advanced

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The fluorophenyl group’s electronegativity may enhance binding affinity to hydrophobic pockets.

QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity data (e.g., IC) to design analogs with improved potency.

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues.

For instance, derivatives with electron-donating groups (e.g., –OCH) may show reduced activity due to decreased electrophilicity at the sulfur center .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Advanced

Challenges include:

- Racemization at Sulfur : Chiral sulfides are prone to racemization under acidic/basic conditions.

Solutions :- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Employ asymmetric catalysis (e.g., Rhodium-BINAP complexes) for enantioselective thioetherification.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

How does the steric bulk of the ethyl group influence the compound’s reactivity in cross-coupling reactions?

Basic

The ethyl group:

- Steric Hindrance : Limits accessibility to the sulfur atom, reducing nucleophilic substitution rates (e.g., slower reaction with methyl iodide compared to smaller sulfides).

- Electronic Effects : The +I effect of ethyl slightly increases electron density on sulfur, enhancing oxidative stability.

Comparative studies with methyl or isopropyl analogs show that bulkier groups reduce yields in Suzuki-Miyaura couplings due to hindered transmetalation .

What analytical methods are suitable for detecting degradation products of this compound under accelerated stability conditions?

Q. Advanced

LC-MS/MS : Monitor for sulfoxide (MH = 246.1) and sulfone (MH = 262.1) formation in stressed samples (40°C/75% RH).

GC Headspace Analysis : Detect volatile degradation byproducts (e.g., ethanethiol) using a DB-5MS column.

Solid-State NMR : Characterize amorphous vs. crystalline degradation phases in aged samples.

Forced degradation in HO (3% w/v) confirms oxidation pathways, with pseudo-first-order kinetics observed .

How can researchers optimize the scalability of this compound synthesis for gram-to-kilogram production?

Q. Advanced

Flow Chemistry : Continuous reactors minimize exothermic risks and improve mixing efficiency for thiol-ether reactions.

Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching in coupling steps.

Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate quenching.

Pilot-scale trials show 85% yield with >99.5% purity when using toluene as a solvent and 10 mol% KCO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.